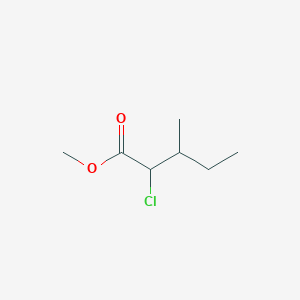

Methyl 2-chloro-3-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-3-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . It is a chlorinated ester that finds applications in various fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methylpentanoate can be synthesized through the esterification of 2-chloro-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-chloro-3-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: In the presence of water and a base, the ester can be hydrolyzed to form 2-chloro-3-methylpentanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or acids depending on the nucleophile used.

Hydrolysis: Formation of 2-chloro-3-methylpentanoic acid and methanol.

Reduction: Formation of 2-chloro-3-methylpentanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-chloro-3-methylpentanoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Grignard Reactions

One notable application is its use in the preparation of Grignard reagents. This compound can react with magnesium to form chloro(1-ethyl-1-methylpropyl)magnesium, which is utilized in the Kumada–Tamao–Corriu coupling reaction. This reaction is significant for forming carbon-carbon bonds, which are crucial in creating larger organic molecules .

Synthesis of Chiral Compounds

The compound can also be used to synthesize chiral compounds, which are essential in pharmaceuticals. The chirality of synthesized products can influence their biological activity and efficacy .

Pharmaceutical Applications

This compound has potential applications in drug development, particularly as a precursor for synthesizing pharmaceutical agents.

Antimalarial Agents

Recent studies have explored derivatives of this compound for their antimalarial properties. For instance, compounds derived from this ester have shown promising activity against chloroquine-resistant malaria parasites . These derivatives were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, indicating a favorable drug-like profile.

Anticancer Research

In addition to antimalarial research, derivatives of this compound have been investigated for anticancer properties. Some synthesized compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Agrochemical Applications

The compound also finds applications in the agrochemical industry as an intermediate for synthesizing herbicides and pesticides.

Herbicide Development

Research indicates that derivatives of this compound can be modified to create effective herbicides that target specific plant species while minimizing impact on non-target organisms . This specificity is crucial for sustainable agricultural practices.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Grignard Reactions | Key intermediate for carbon-carbon bond formation |

| Pharmaceuticals | Antimalarial Agents | Promising activity against resistant strains |

| Anticancer Research | Selective cytotoxicity against cancer cells | |

| Agrochemicals | Herbicide Development | Targeted effectiveness with minimal side effects |

Case Studies

Case Study 1: Antimalarial Activity

A study evaluated various derivatives of this compound against Plasmodium falciparum. The results showed that certain modifications enhanced the antiplasmodial activity significantly compared to standard treatments like chloroquine .

Case Study 2: Herbicide Efficacy

Research on herbicide formulations based on this compound demonstrated effective weed control in field trials while maintaining crop safety. This highlights the compound's potential in developing environmentally friendly agricultural chemicals .

Mecanismo De Acción

The mechanism of action of methyl 2-chloro-3-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic carbon atom bonded to chlorine. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-chloropropanoate: Similar in structure but with a shorter carbon chain.

Methyl 2-chlorobutanoate: Similar in structure but with a different carbon chain length.

Methyl 2-chloro-4-methylpentanoate: Similar in structure but with a different substitution pattern on the carbon chain.

Uniqueness

Methyl 2-chloro-3-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Actividad Biológica

Methyl 2-chloro-3-methylpentanoate is a chemical compound with notable biological activity. This article explores its properties, potential applications, and relevant research findings.

- Chemical Formula : C6H11ClO2

- Molecular Weight : 150.61 g/mol

- CAS Number : 55905-15-2

Biological Activity

This compound has been studied for its effects on various biological systems, particularly in relation to its use as a non-ionic organic buffering agent in cell cultures. Its pH stability range is between 6 and 8.5, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes. For example, it has been used as a buffering agent in cell culture media, which is crucial for maintaining optimal pH levels for cell growth and function. The compound's buffering capacity allows for stable cellular environments, promoting better experimental outcomes in biological assays .

Case Studies

- Cell Culture Applications : In laboratory settings, this compound has been utilized to stabilize pH in various cell culture systems. This stability is vital for the growth of sensitive cell lines and enhances the reproducibility of experimental results.

- Antimicrobial Testing : In studies assessing the antimicrobial properties of related compounds, it was observed that certain derivatives exhibited significant inhibitory effects on bacterial growth. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

methyl 2-chloro-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRYXOOOYHVKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.